

D-Propargylglycine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Propargylglycine*

Cat. No.: *B555527*

[Get Quote](#)

An In-Depth Technical Guide to **D-Propargylglycine**

Abstract

D-Propargylglycine is a valuable biochemical tool for researchers in various fields, including neuropharmacology, cardiovascular health, and metabolic studies. As a potent and often irreversible inhibitor of several key enzymes, it provides a means to investigate the roles of these enzymes and their products in cellular signaling and disease pathogenesis. This technical guide provides a comprehensive overview of **D-Propargylglycine**, including its chemical and physical properties, mechanism of action, involvement in signaling pathways, and applications in research. Detailed experimental protocols and data visualizations are included to facilitate its use in a laboratory setting.

Chemical and Physical Properties

D-Propargylglycine, also known as (R)-2-aminopent-4-ynoic acid, is an amino acid derivative. Its key physicochemical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	23235-03-2	[1] [2]
Molecular Formula	C5H7NO2	[1] [2]
Molecular Weight	113.11 g/mol	
Appearance	White powder	[1]
Purity	≥ 98%	[1]
Solubility	Slightly soluble in water	[3]
Storage	Store at 0-8°C	[1]
SMILES	N--INVALID-LINK--C(O)=O	
InChI Key	DGYHPLMPMRKMPD- SCSAIBSYSA-N	

Mechanism of Action

D-Propargylglycine is known to inhibit several enzymes, with its most well-characterized target being cystathionine γ -lyase. The propargyl group is key to its inhibitory action, often leading to irreversible, mechanism-based inhibition.

Inhibition of Cystathionine γ -Lyase (CSE/CGL)

D-Propargylglycine is a potent inhibitor of cystathionine γ -lyase (CSE), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[\[1\]](#)[\[4\]](#) CSE plays a crucial role in the reverse transsulfuration pathway, where it catalyzes the conversion of cystathionine to cysteine.[\[3\]](#) It is also a major source of endogenous hydrogen sulfide (H₂S), a gaseous signaling molecule.[\[4\]](#)

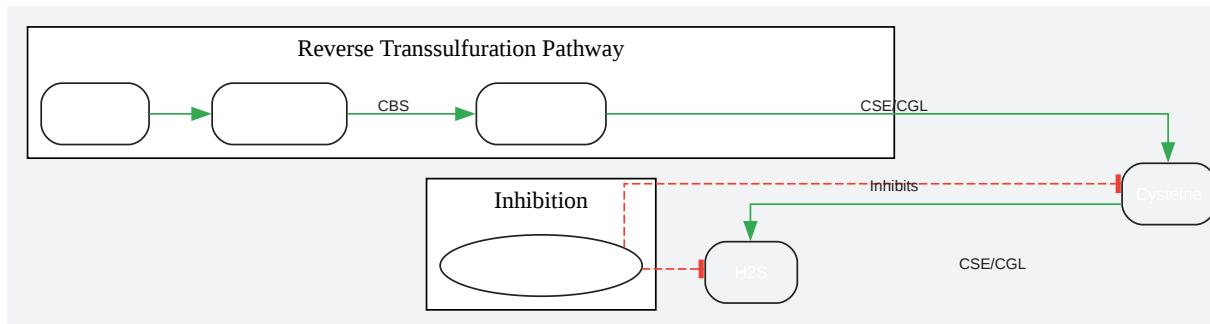
The inhibitory mechanism involves the amino group of propargylglycine attacking the internal aldimine formed between PLP and a lysine residue in the enzyme's active site. This forms an external aldimine. Subsequent deprotonation of the propargyl group leads to the formation of a reactive allene intermediate, which then covalently modifies the enzyme, causing irreversible inhibition.[\[5\]](#) By inhibiting CSE, **D-propargylglycine** reduces the biosynthesis of both cysteine

and H₂S, making it an invaluable tool for studying the physiological and pathophysiological roles of these molecules.[1][4]

Inhibition of Proline Dehydrogenase (PRODH)

More recent research has identified **D-Propargylglycine** as a suicide inhibitor of proline dehydrogenase (PRODH), a mitochondrial enzyme.[6][7] The inhibition of PRODH by N-propargylglycine has been shown to induce the mitochondrial unfolded protein response (UPRmt), a cellular stress response that enhances mitochondrial proteostasis.[6][7] This mechanism is being explored for its potential anticancer activities.[6]

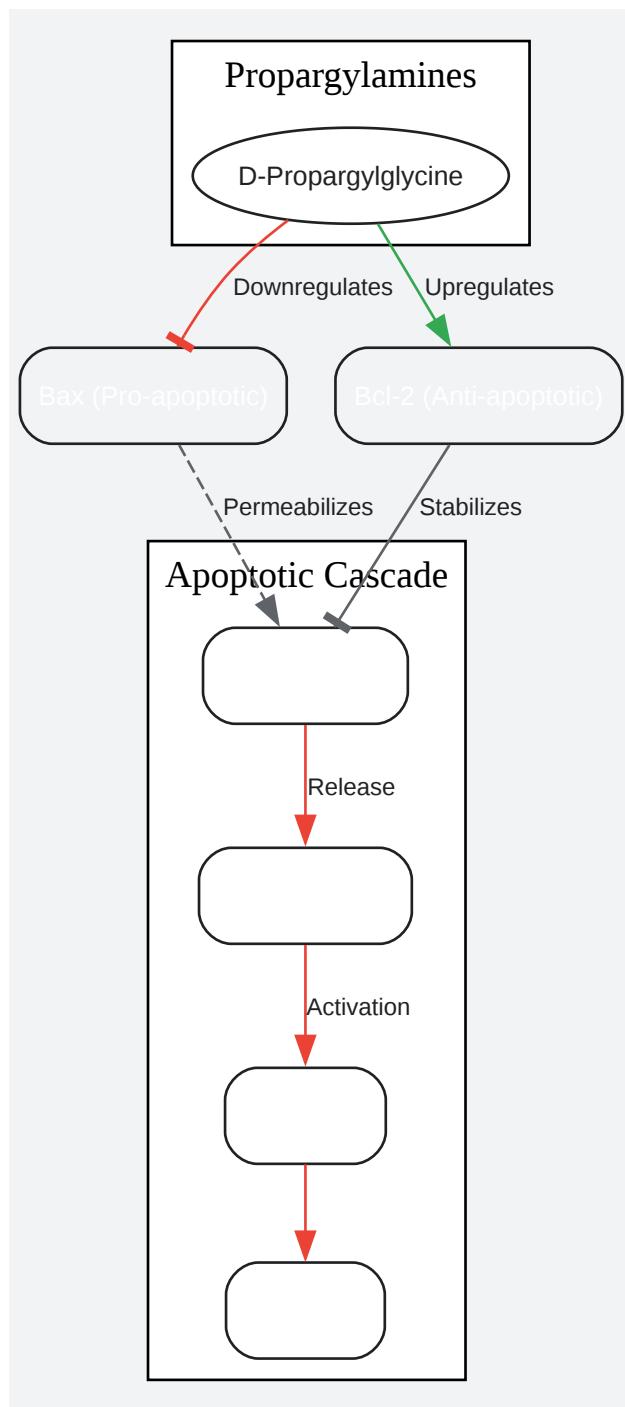
Interaction with Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)


In the context of neuroprotection, propargylamines, including **D-propargylglycine**, have been shown to bind to glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[8] This interaction is associated with a decrease in the synthesis of pro-apoptotic proteins and an increase in anti-apoptotic proteins, independent of monoamine oxidase (MAO) inhibition.[8][9]

Signaling Pathways

D-Propargylglycine's modulation of enzyme activity impacts several key signaling pathways.

H₂S Signaling Pathway


By inhibiting CSE, **D-Propargylglycine** directly reduces the cellular levels of H₂S. This allows researchers to investigate the downstream effects of H₂S signaling in various processes, including vasodilation, inflammation, and neurotransmission.[4][10] The diagram below illustrates the inhibition of the H₂S production pathway by **D-Propargylglycine**.

[Click to download full resolution via product page](#)

Caption: Inhibition of H₂S synthesis by **D-Propargylglycine**.

Anti-Apoptotic Neuroprotective Pathway

Propargylamines, as a class of compounds, exert neuroprotective effects by modulating apoptotic signaling cascades. They interfere with mitochondrial-mediated apoptosis by increasing the expression of anti-apoptotic proteins like Bcl-2 and decreasing pro-apoptotic proteins like Bax.[8][9][11] This leads to the stabilization of the mitochondrial membrane and prevents the release of cytochrome c, a key step in caspase activation and subsequent cell death.[9]

[Click to download full resolution via product page](#)

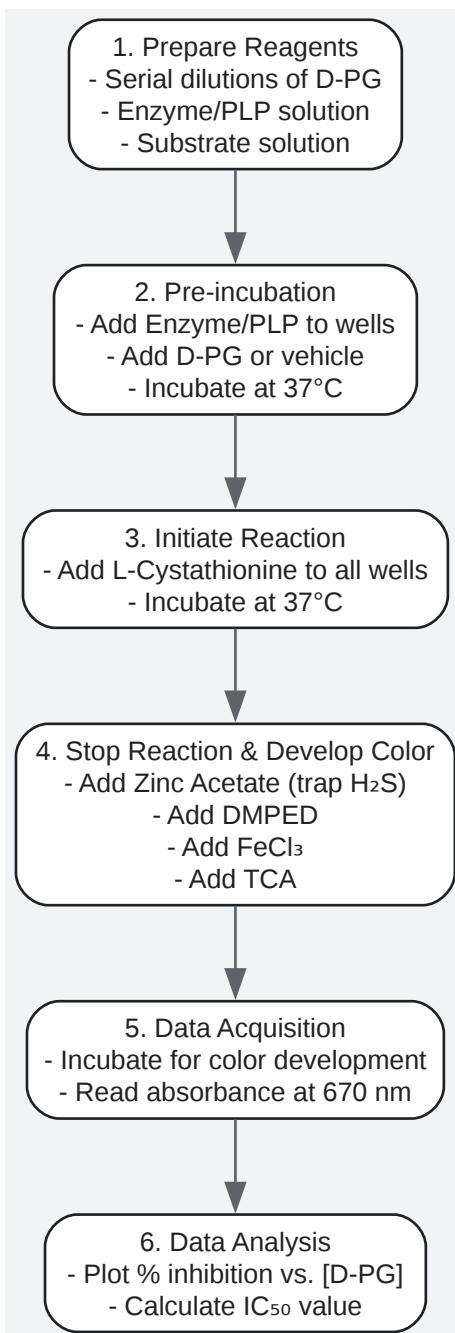
Caption: Neuroprotective anti-apoptotic signaling by **D-Propargylglycine**.

Applications in Research

D-Propargylglycine is a versatile tool used across multiple research domains.

- Cardiovascular Research: It is used to study the role of H₂S in cardiovascular health, including conditions like hypertension and myocardial injury.[4][12] By inhibiting endogenous H₂S production, researchers can elucidate its protective mechanisms.[12]
- Neuropharmacology and Neuroprotection: **D-Propargylglycine** and related compounds are used to investigate neurodegenerative diseases.[4][9] Their ability to protect neurons from various insults is a subject of intense study.[8][11]
- Metabolic Studies: It serves as a tool to probe metabolic pathways involving sulfur-containing amino acids.[4]
- Proteomics Research: **D-Propargylglycine** is considered a useful biochemical for proteomics research, likely due to its specific interaction with certain enzymes, enabling their identification and study within the broader proteome.[2][13][14]

Experimental Protocols


The following is a representative protocol for an in vitro enzyme inhibition assay to determine the IC₅₀ of **D-Propargylglycine** for cystathionine γ -lyase.

Materials and Reagents

- Recombinant human cystathionine γ -lyase (CSE)
- **D-Propargylglycine**
- L-Cystathionine (substrate)
- Pyridoxal-5'-phosphate (PLP)
- N,N-dimethyl-p-phenylenediamine sulfate (DMPED)
- Ferric chloride (FeCl₃)
- Zinc acetate
- Trichloroacetic acid (TCA)

- Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4
- 96-well microplates
- Microplate reader

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for CSE inhibition assay.

Detailed Procedure

- Reagent Preparation:
 - Prepare serial dilutions of **D-Propargylglycine** in the assay buffer. The concentration range should span the expected IC₅₀ value.
 - Prepare the enzyme solution by diluting recombinant CSE in assay buffer containing 100 µM PLP.
 - Prepare the substrate solution of L-Cystathionine in assay buffer.
- Enzyme and Inhibitor Pre-incubation:
 - To the wells of a 96-well plate, add 50 µL of the CSE/PLP solution.
 - Add 10 µL of the **D-Propargylglycine** dilutions or vehicle (assay buffer for control) to the respective wells.
 - Pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.
- Enzymatic Reaction:
 - Initiate the reaction by adding 40 µL of the L-Cystathionine substrate solution to each well.
 - Incubate the plate at 37°C for 30 minutes.
- H₂S Detection (Methylene Blue Method):
 - Stop the reaction and trap the H₂S produced by adding 50 µL of 1% (w/v) zinc acetate to each well.
 - Add 50 µL of 20 mM DMPED in 7.2 M HCl.
 - Add 50 µL of 30 mM FeCl₃ in 1.2 M HCl.
 - Incubate at room temperature for 20 minutes for color development.

- Add 50 µL of 10% (w/v) TCA to precipitate proteins. Centrifuge the plate to pellet the precipitate.
- Data Acquisition:
 - Transfer the supernatant to a new clear 96-well plate.
 - Measure the absorbance at 670 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each **D-Propargylglycine** concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Conclusion

D-Propargylglycine is a powerful and specific inhibitor, primarily of cystathionine γ -lyase, that has become an indispensable tool in biochemical and pharmacological research. Its ability to modulate the production of key signaling molecules like H₂S allows for the detailed investigation of their roles in health and disease. Furthermore, emerging research into its effects on other enzymes like PRODH and its involvement in neuroprotective pathways highlights its potential for broader applications, including cancer and neurodegenerative disease research. The methodologies and data presented in this guide offer a solid foundation for researchers looking to incorporate **D-Propargylglycine** into their experimental designs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]
- 3. Structural basis of the inhibition of cystathionine γ -lyase from *Toxoplasma gondii* by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection by deprenyl and other propargylamines: glyceraldehyde-3-phosphate dehydrogenase rather than monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection by propargylamines in Parkinson's disease: intracellular mechanism underlying the anti-apoptotic function and search for clinical markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. DL-Propargylglycine protects against myocardial injury induced by chronic intermittent hypoxia through inhibition of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. genomeweb.com [genomeweb.com]
- 14. Proteomics and Its Applications in Cancers [mdpi.com]
- To cite this document: BenchChem. [D-Propargylglycine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b555527#d-propargylglycine-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com